

Molecular weight and formula of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid.

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Compound of Interest

Compound Name: 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

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In-Depth Technical Guide: 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a detailed synthetic pathway, and a hypothetical biological signaling context for **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Data

The fundamental chemical properties of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** are summarized below, providing a quick reference for laboratory and computational work.

Property	Value
Molecular Formula	C ₁₄ H ₁₄ O ₂ S ^[1]
Molecular Weight	246.33 g/mol ^[2]
IUPAC Name	5-(4-isopropylphenyl)thiophene-2-carboxylic acid ^[2]
Physical Form	Solid ^[2]

Synthetic Experimental Protocols

The synthesis of **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid** can be achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by ester hydrolysis. The following protocols are detailed methodologies for each critical step.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Ethyl 5-(4-Isopropylphenyl)thiophene-2-carboxylate

This procedure outlines the palladium-catalyzed coupling of ethyl 5-bromothiophene-2-carboxylate with 4-isopropylphenylboronic acid.

Materials:

- Ethyl 5-bromothiophene-2-carboxylate
- 4-Isopropylphenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium phosphate (K₃PO₄)
- 1,4-Dioxane
- Water (degassed)

- Toluene
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ($MgSO_4$)
- Nitrogen gas (inert atmosphere)

Procedure:

- To an oven-dried Schlenk flask, add ethyl 5-bromothiophene-2-carboxylate (1 eq.), 4-isopropylphenylboronic acid (1.1 eq.), and potassium phosphate (2 eq.).
- The flask is evacuated and backfilled with nitrogen gas three times to ensure an inert atmosphere.
- Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.
- A degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) is added.
- The reaction mixture is heated to 90°C and stirred vigorously under a nitrogen atmosphere for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is diluted with ethyl acetate and washed with water and then with a brine solution.
- The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 5-(4-isopropylphenyl)thiophene-2-carboxylate.

Step 2: Saponification (Ester Hydrolysis) to Yield 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

This protocol describes the conversion of the synthesized ester to the final carboxylic acid product.

Materials:

- Ethyl 5-(4-isopropylphenyl)thiophene-2-carboxylate
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Water
- 1M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate (Na_2SO_4)

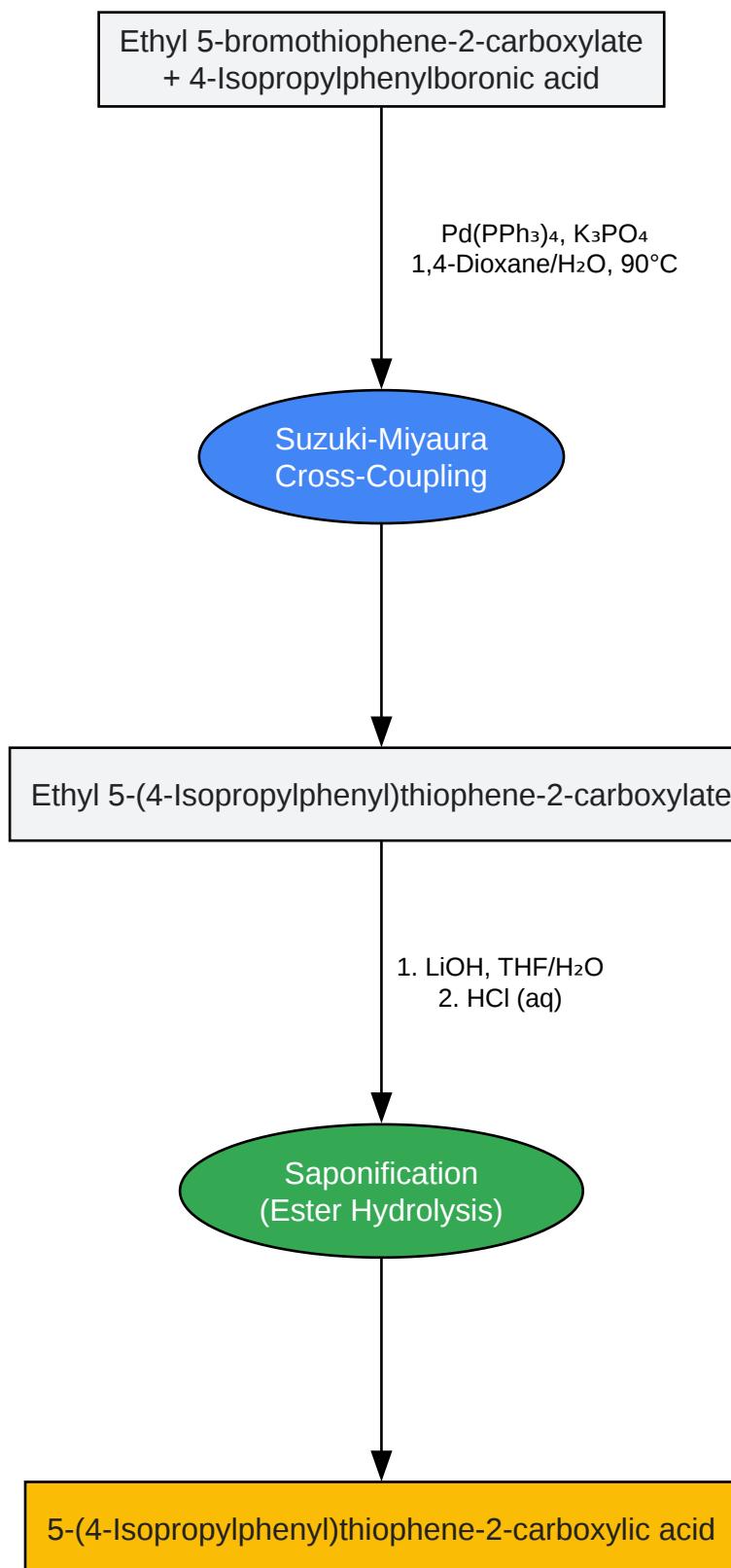
Procedure:

- Dissolve the ethyl 5-(4-isopropylphenyl)thiophene-2-carboxylate (1 eq.) in a mixture of THF and water (2:1 ratio).
- Add lithium hydroxide (2-3 eq.) to the solution.
- The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.
- The THF is removed under reduced pressure.
- The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate should form.

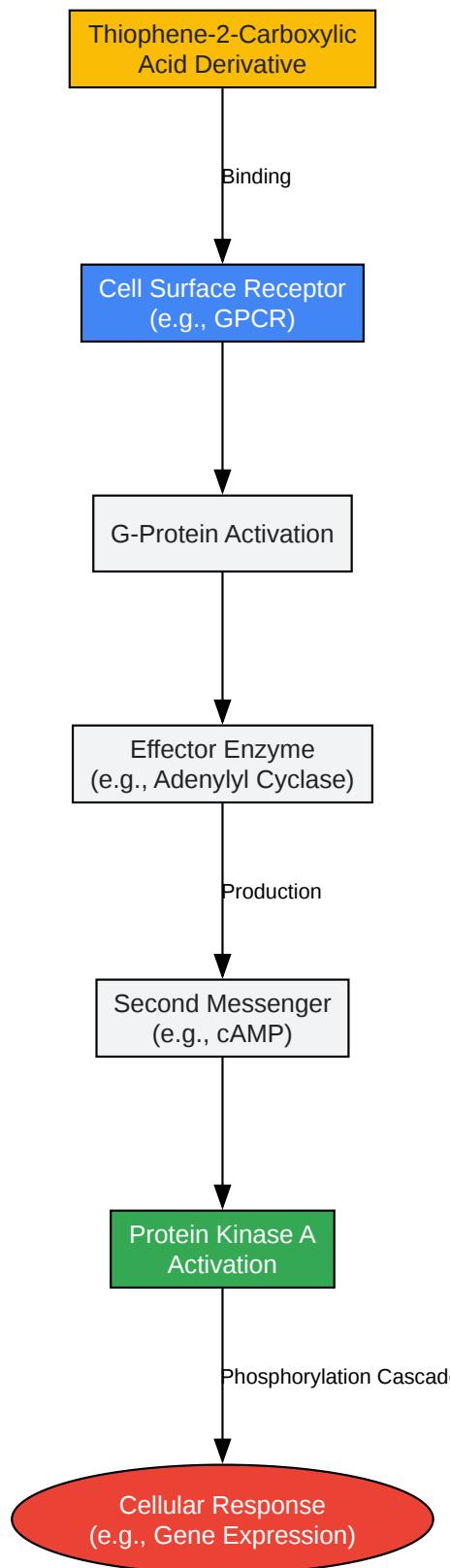
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, **5-(4-isopropylphenyl)thiophene-2-carboxylic acid**, as a solid.

Visualized Workflows and Pathways

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway where a molecule of this class could be involved.

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Caption: Synthetic workflow for **5-(4-Isopropylphenyl)thiophene-2-carboxylic acid**.



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Caption: Hypothetical signaling pathway involving a thiophene-2-carboxylic acid derivative.

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References

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